(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of the trifluoromethyl group and the pyrrolidine ring makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated intermediates, which undergo cyclization reactions to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both the pyrrolidine ring and the trifluoromethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H8F3NO2 |
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Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1 |
InChI Key |
PDWZJYCKCFENCX-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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